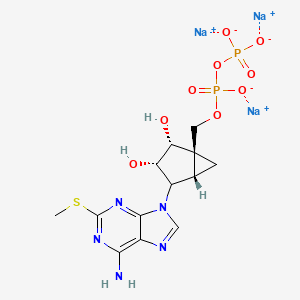

MRS2365

Description

Properties

Molecular Formula |

C13H16N5Na3O9P2S |

|---|---|

Molecular Weight |

549.28 g/mol |

IUPAC Name |

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |

InChI Key |

ZYPJOXVKTCEBCA-PVMCGCOJSA-K |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Nomenclature and Molecular Design of N Methanocarba 2 Mesadp Mrs2365

Strategic Development as a Conformationally Constrained Nucleotide Analog

The development of MRS2365 was a strategic effort to create a research tool that could selectively activate the P2Y1 receptor without significantly interacting with other P2Y receptor subtypes, particularly the P2Y12 and P2Y13 receptors, which are also activated by the endogenous agonist ADP. nih.govnih.gov The primary strategy involved the introduction of a rigid bicyclic ring system, known as a methanocarba modification, in place of the flexible ribose sugar found in natural nucleotides. rsc.orgresearchgate.netresearchgate.net This conformational constraint was intended to lock the molecule into a shape that is preferentially recognized by the P2Y1 receptor, thereby increasing both its potency and selectivity. rsc.orgresearchgate.netresearchgate.net Studies with recombinant P2Y receptors confirmed that this compound is a potent agonist at the P2Y1 receptor while having no significant agonist or antagonist activity at P2Y12 or P2Y13 receptors. nih.govnih.gov

Rationale for the (N)-methanocarba Modification

The substitution of the ribose ring with a bicyclo[3.1.0]hexane system, referred to as the methanocarba modification, is a cornerstone of the design of this compound. researchgate.netnih.gov This modification serves two critical purposes: it forces the pseudosugar ring into a specific, receptor-favored conformation and it increases the molecule's resistance to enzymatic degradation. nih.govnih.govmdpi.comnih.gov

The furanose ring of natural nucleosides like ribose is flexible and can adopt various conformations, typically described as being in a North (N) or South (S) pucker. nih.gov Receptors, however, often prefer to bind ligands in a specific conformation. nih.gov For several P2Y receptors, including the P2Y1 subtype, molecular modeling and structure-activity relationship studies have shown a preference for the North (N) conformation. nih.govmdpi.comkuleuven.beresearchgate.netscience.gov

The (N)-methanocarba modification rigidly constrains the cyclopentane (B165970) ring of the ribose substitute into this biologically active North conformation. nih.govgoogle.comcapes.gov.br This pre-organization of the molecule into its receptor-preferred shape reduces the entropic penalty of binding, leading to a significant increase in affinity and potency. rsc.org The (N)-methanocarba analog of 2-MeSADP (this compound) was found to be 16-fold more potent at the P2Y1 receptor than its corresponding ribose-containing equivalent. nih.gov In contrast, the (S)-methanocarba conformation is favored at other receptors, such as the P2Y6 receptor. nih.govmdpi.com

A major limitation of using natural nucleotides in pharmacological studies is their rapid degradation by ectonucleotidases, such as the E-NTPDase family (which hydrolyzes ATP and ADP) and ecto-5'-nucleotidase (which hydrolyzes AMP). nih.govacs.orgresearchgate.net The methanocarba modification significantly enhances the stability of the nucleotide analog against enzymatic hydrolysis. nih.govmdpi.com Studies have shown that (N)-methanocarba analogs are poor substrates for these enzymes. For instance, the rates of hydrolysis for (N)-methanocarba analogs of AMP by rat ecto-5'-nucleotidase were found to be negligible. nih.gov Similarly, the (N)-methanocarba ATP analog was resistant to hydrolysis by NTPDase2 and was hydrolyzed by NTPDase1 at about half the rate of ATP. nih.gov This increased stability leads to a longer biological half-life, making this compound a more robust pharmacological tool for both in vitro and in vivo studies. researchgate.netnih.gov

Significance of the 2-Methylthio Modification

In addition to the conformational lock, this compound incorporates a methylthio (-SCH3) group at the 2-position of the adenine (B156593) base. rsc.orgnih.gov This modification is a well-established strategy for enhancing the potency of ligands at certain purinergic receptors. rsc.orgthieme-connect.com The native agonist ADP and its analog 2-MeSADP both activate P2Y1, P2Y12, and P2Y13 receptors, but 2-MeSADP is generally more potent at the P2Y1 receptor. nih.govnews-medical.net The combination of the 2-methylthio substitution with the (N)-methanocarba modification proved to be highly synergistic, resulting in an agonist with subnanomolar potency at the human P2Y1 receptor. nih.govnih.gov The (N)-methanocarba-2-methylthio-ADP analogue (this compound) displayed an EC50 at the human P2Y1 receptor of 0.40 nM, making it 55-fold more potent than the corresponding triphosphate and 16-fold more potent than the parent riboside diphosphate (B83284). nih.gov

Table 1: Potency of this compound and Related Compounds at P2Y1 Receptors

| Compound | Modification | Receptor | Potency (EC50) | Reference |

|---|---|---|---|---|

| This compound | (N)-methanocarba-2-MeSADP | human P2Y1 | 0.40 nM | nih.gov |

| This compound | (N)-methanocarba-2-MeSADP | human P2Y1 | 1.2 nM | nih.gov |

| 2-MeSADP | Ribose-2-MeSADP | human P2Y1 | ~6.4 nM (16x weaker than this compound) | nih.gov |

| (N)-methanocarba-ADP | (N)-methanocarba-ADP | turkey P2Y1 | 155 nM | kuleuven.be |

| (N)-methanocarba-2-MeSATP | (N)-methanocarba-2-MeSATP | human P2Y1 | 22 nM (55x weaker than this compound) | nih.gov |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Synthesis Methodologies for Research Analogs

General synthetic routes can be categorized as either linear or convergent. rsc.orgrsc.org

Linear Synthesis: In a typical linear approach, the synthesis begins with the construction of the bicyclo[3.1.0]hexane ring system. This is followed by a crucial Mitsunobu reaction, which couples the bicyclic core with a purine (B94841) base, such as 2,6-dichloropurine. google.com Subsequent steps involve chemical modifications to the purine ring (e.g., introduction of the 2-methylthio group) and finally phosphorylation to yield the desired di- or triphosphate nucleotide analog. nih.govgoogle.com

Regardless of the route, the final steps typically involve phosphorylation of the 5'-hydroxyl group of the (N)-methanocarba nucleoside. This can be achieved using phosphorous oxychloride or other phosphorylating agents, followed by reaction with pyrophosphate to form the diphosphate moiety of this compound. nih.gov

Purinergic Receptor Target Identification and Selectivity Profiling

Agonist Activity at the P2Y1 Receptor

(N)-methanocarba-2-MeSADP demonstrates significant agonist activity at the P2Y1 receptor, initiating cellular responses upon binding. unc.edunih.gov This activity is characterized by its high potency and efficacy, making it one of the most powerful activators of this receptor subtype identified to date. unc.edu

The potency of (N)-methanocarba-2-MeSADP at the human P2Y1 receptor is exceptionally high, with reported half-maximal effective concentration (EC50) values in the sub-nanomolar to low nanomolar range. unc.edunih.govbiocrick.com In studies using COS-7 cells transiently expressing the human P2Y1 receptor, (N)-methanocarba-2-MeSADP exhibited an EC50 value of 1.2 ± 0.2 nM. unc.edunih.govnih.gov Another study reported an even higher potency with an EC50 of 0.4 nM in 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor. unc.eduwikigenes.org This level of potency indicates that very low concentrations of the compound are required to elicit a significant response from the P2Y1 receptor. The efficacy of (N)-methanocarba-2-MeSADP is comparable to that of the potent P2Y1 agonist 2MeSADP, as it can induce a maximal response equivalent to that of a saturating concentration of 2MeSADP at the P2Y1 receptor. unc.edu

Interactive Data Table: Potency of (N)-methanocarba-2-MeSADP at the P2Y1 Receptor

| Cell Line | Receptor Type | EC50 Value |

| COS-7 Cells | Human P2Y1 | 1.2 ± 0.2 nM |

| 1321N1 Astrocytoma Cells | Human P2Y1 | 0.4 nM |

When compared to endogenous ligands like adenosine (B11128) diphosphate (B83284) (ADP) and its potent analogue 2-methylthio-ADP (2MeSADP), (N)-methanocarba-2-MeSADP demonstrates superior potency at the P2Y1 receptor. unc.edunih.gov While 2MeSADP is a potent agonist at P2Y1, P2Y12, and P2Y13 receptors, (N)-methanocarba-2-MeSADP's high potency is remarkably specific to the P2Y1 subtype. unc.edunih.govnews-medical.net For instance, the EC50 of (N)-methanocarba-2-MeSADP at the human P2Y1 receptor (0.4 nM) is significantly lower than that of ADP. wikigenes.org This enhanced potency is attributed to the conformationally constrained (N)-methanocarba ring system, which locks the molecule in a geometry that is highly favorable for binding to the P2Y1 receptor. news-medical.net

Evaluation of Activity at P2Y12 and P2Y13 Receptors

A key feature of (N)-methanocarba-2-MeSADP is its remarkable selectivity for the P2Y1 receptor over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. unc.edunih.govnih.gov

Studies have consistently shown that (N)-methanocarba-2-MeSADP exhibits no significant agonist activity at the P2Y12 receptor and very low activity at the P2Y13 receptor. unc.edunih.govnih.gov Even at concentrations up to 1000 nM, which are several orders of magnitude higher than its EC50 at the P2Y1 receptor, (N)-methanocarba-2-MeSADP does not activate the P2Y12 or P2Y13 receptors. unc.edu This lack of agonism is a stark contrast to the potent activation observed with 2MeSADP at all three of these receptor subtypes. unc.edunih.gov

Furthermore, (N)-methanocarba-2-MeSADP does not act as an antagonist at the P2Y12 and P2Y13 receptors. unc.edunih.govnih.gov Experiments have demonstrated that it does not block the agonist effects of 2MeSADP at these receptors. unc.edunih.gov For example, a 10 μM concentration of (N)-methanocarba-2-MeSADP had no effect on the ability of 1 nM 2MeSADP to stimulate the P2Y12 receptor. unc.edu This indicates that the compound does not bind to these receptors in a manner that would prevent the binding and action of their natural agonists.

Discrimination Among P2Y Receptor Subtypes as a Pharmacological Tool

Interactive Data Table: Comparative Agonist Activity at P2Y Receptors

| Compound | P2Y1 Receptor Activity | P2Y12 Receptor Activity | P2Y13 Receptor Activity |

| (N)-methanocarba-2-MeSADP | Potent Agonist | No Agonist/Antagonist Activity | Very Low Agonist Activity, No Antagonist Activity |

| 2MeSADP | Potent Agonist | Potent Agonist | Potent Agonist |

| ADP | Agonist | Agonist | Agonist |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| (N)-methanocarba-2-MeSADP | (1′S,2′R,3′S,4′R,5′S)-4-[[6-amino-2-(methylthio)-9H-purin-9-yl]-1-diphosphoryloxymethyl]bicyclo[3.1.0]hexane-2,3-diol |

| MRS2365 | (1′S,2′R,3′S,4′R,5′S)-4-[[6-amino-2-(methylthio)-9H-purin-9-yl]-1-diphosphoryloxymethyl]bicyclo[3.1.0]hexane-2,3-diol |

| ADP | Adenosine 5′-diphosphate |

| 2MeSADP | 2-Methylthioadenosine (B1229828) 5′-diphosphate |

Receptor Expression Systems for Selectivity Studies

The precise characterization of the selectivity profile of a compound like (N)-methanocarba-2-MeSADP for specific purinergic receptors relies heavily on the use of heterologous expression systems. These systems involve introducing the genetic code for a specific receptor into a host cell that ideally lacks endogenous expression of the receptor under study. uni-halle.de This approach allows for the unambiguous assessment of a ligand's interaction with a single, defined receptor subtype, eliminating confounding effects from other receptors that might be present in native tissues. The choice of expression system—ranging from mammalian and insect cells to yeast—is critical, as each offers distinct advantages for different types of pharmacological assays, such as quantifying G-protein activation, second messenger accumulation, or ligand binding affinity.

Mammalian Cell Lines

Mammalian cell lines are frequently employed for studying the pharmacology of G protein-coupled receptors (GPCRs) due to their physiological relevance and capacity for correct post-translational modifications. Cell lines such as Human Embryonic Kidney 293 (HEK293), COS-7 (derived from monkey kidney tissue), and 1321N1 human astrocytoma cells are common choices for either transient or stable expression of human P2Y receptors. nih.govnih.govnih.gov

In studies characterizing (N)-methanocarba-2-MeSADP, these systems have been instrumental. For instance, the human P2Y1 receptor was stably expressed in 1321N1 astrocytoma cells to measure agonist-induced stimulation of phospholipase C (PLC), a key signaling pathway for Gq-coupled receptors like P2Y1. nih.govnih.gov Similarly, transient expression in COS-7 cells has been used to compare the activity of (N)-methanocarba-2-MeSADP across different ADP-sensitive P2Y receptors. nih.govbiocrick.com

A significant challenge in selectivity profiling is that different receptor subtypes couple to different G-protein families. The P2Y1 receptor couples to Gq, activating PLC, while the P2Y12 and P2Y13 receptors couple to Gi, which inhibits adenylyl cyclase. nih.govguidetopharmacology.org To compare the activity of (N)-methanocarba-2-MeSADP at these different receptors using a single assay (e.g., inositol (B14025) phosphate (B84403) accumulation), researchers co-express the Gi-linked P2Y12 and P2Y13 receptors with a chimeric G-protein, such as Gαq/i. nih.gov This chimeric protein allows the Gi-coupled receptors to signal through the Gq pathway, enabling a direct comparison of potency.

Using these methods, research has demonstrated that (N)-methanocarba-2-MeSADP is a highly potent and selective agonist for the P2Y1 receptor. nih.govwikigenes.org In contrast, it exhibits no significant agonist activity at the P2Y12 receptor and very low activity at the P2Y13 receptor. nih.govbiocrick.com Furthermore, it does not act as an antagonist at P2Y12 or P2Y13 receptors, highlighting its specificity. nih.govbiocrick.com

| Compound | Receptor | Expression System | Assay | Potency (EC50) | Reference |

|---|---|---|---|---|---|

| (N)-methanocarba-2-MeSADP | Human P2Y1 | 1321N1 Astrocytoma Cells (stably expressed) | Inositol Phosphate Accumulation | 0.40 nM | nih.gov |

| (N)-methanocarba-2-MeSADP | Human P2Y1 | COS-7 Cells (transiently expressed) | Inositol Phosphate Accumulation | 1.2 ± 0.2 nM | nih.govbiocrick.com |

| 2-MeSADP | Human P2Y1 | COS-7 Cells (transiently expressed) | Inositol Phosphate Accumulation | 6.6 ± 3.0 nM | nih.gov |

| (N)-methanocarba-2-MeSADP | Human P2Y12 | COS-7 Cells (transiently expressed with Gαq/i) | Inositol Phosphate Accumulation | No Agonist Activity | nih.gov |

| (N)-methanocarba-2-MeSADP | Human P2Y13 | COS-7 Cells (transiently expressed with Gαq/i) | Inositol Phosphate Accumulation | Very Low Activity | nih.gov |

Insect Cell Systems (Sf9)

For biochemical and structural studies, high levels of receptor expression are often required, which can be difficult to achieve in mammalian cells. The baculovirus expression vector system in insect cells, such as Spodoptera frugiperda (Sf9) cells, provides a robust platform for the high-level production of membrane proteins, including GPCRs like the P2Y1 receptor. nih.govdoi.orgplos.org This system has been successfully used to express and purify sufficient quantities of functional human P2Y1 receptor for detailed biochemical analysis. nih.govdoi.org

Membranes prepared from Sf9 cells expressing a recombinant receptor are a clean source for radioligand binding assays, as these cells typically have low to no background of endogenous vertebrate receptors. nih.gov Such assays are crucial for determining the affinity (Kd or Ki values) of ligands like (N)-methanocarba-2-MeSADP and its analogs. For example, studies using membranes from Sf9 cells expressing the human P2Y1 receptor have allowed for the characterization of binding affinities for various P2Y1 agonists and antagonists. nih.govdoi.org The purified P2Y1 receptor from this system can also be reconstituted into proteoliposomes with specific G-proteins to directly study receptor activation and signaling without interference from other cellular components. doi.orgguidetopharmacology.org This allows for a definitive determination of agonist potency and efficacy under controlled conditions where nucleotide metabolism is not a factor. doi.org

| Ligand | Assay Type | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|---|

| [125I]MRS2500 | Saturation Binding | Sf9 cell membranes expressing human P2Y1 | Kd | 1.2 nM | nih.gov |

| ADP | Competition Binding vs [3H]MRS2279 | Purified human P2Y1 from Sf9 cells | Ki | 8.6 μM | doi.org |

| 2-MeSADP | Competition Binding vs [3H]MRS2279 | Purified human P2Y1 from Sf9 cells | Ki | 0.8 μM | doi.org |

| ATP | Competition Binding vs [3H]MRS2279 | Purified human P2Y1 from Sf9 cells | Ki | 18 μM | doi.org |

Yeast Expression Systems

Yeast, particularly Saccharomyces cerevisiae, serves as a powerful and economical eukaryotic host for expressing heterologous proteins, including GPCRs. oup.comcreativebiomart.net The yeast expression system combines the advantages of rapid growth and simple genetics with the ability to perform eukaryotic post-translational modifications. gencefebio.com For GPCRs, yeast systems are valuable for functional screening and deorphanization—the process of identifying the native ligand for a previously uncharacterized receptor. oup.com

Functional expression of mammalian GPCRs in yeast is often achieved by coupling the heterologous receptor to the endogenous yeast pheromone response pathway. oup.com This allows receptor activation by a ligand to be translated into a measurable output, such as reporter gene expression. Yeast expression systems have been successfully used to select and functionally express P2Y receptors. researchgate.net While specific studies detailing the use of yeast to profile (N)-methanocarba-2-MeSADP are not prominent, the established use of this system for other P2Y receptors underscores its potential as a tool for screening compound libraries and investigating structure-activity relationships of P2Y1 receptor ligands. oup.comresearchgate.net

Molecular Mechanisms of Receptor Activation and Signal Transduction

G Protein Coupling Mechanisms

The P2Y receptor family, a group of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides. patsnap.comnih.gov These receptors are broadly categorized based on the specific G proteins they couple with, which in turn dictates the downstream signaling pathways they activate. guidetopharmacology.orgfrontiersin.org

Gq-Coupling at P2Y1 Receptor

The P2Y1 receptor, upon activation by agonists like (N)-methanocarba-2-MeSADP, primarily couples to Gq proteins. nih.govguidetopharmacology.orgashpublications.org This has been demonstrated in various experimental systems, including studies with purified human P2Y1 receptors reconstituted with specific G proteins. nih.govdoi.org Activation of the Gq protein is a critical first step in the signaling cascade, leading to the activation of its downstream effectors. nih.govahajournals.org This Gq-mediated pathway is essential for physiological responses such as platelet shape change and the initial phase of aggregation. nih.govpatsnap.com The selective activation of the P2Y1 receptor by (N)-methanocarba-2-MeSADP, without engaging other ADP-sensitive P2Y receptors, has made it an invaluable tool for dissecting the specific contributions of the Gq pathway in cellular responses. nih.govnih.gov

Differential Coupling Compared to Other P2Y Subtypes

The P2Y receptor family exhibits significant diversity in G protein coupling, which allows for a nuanced cellular response to various nucleotides. guidetopharmacology.orgfrontiersin.org P2Y receptors are divided into two main subfamilies based on their G protein preference. guidetopharmacology.orgd-nb.info

The first subfamily, which includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors, predominantly couples to Gq proteins, leading to the stimulation of phospholipase C. guidetopharmacology.orgfrontiersin.orged.ac.uk In contrast, the second subfamily, comprising P2Y12, P2Y13, and P2Y14 receptors, primarily couples to Gi proteins. guidetopharmacology.orged.ac.uk This Gi-coupling leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. guidetopharmacology.orgashpublications.org

(N)-methanocarba-2-MeSADP is a clear example of subtype-selective activation. It is an extremely potent agonist at the Gq-coupled P2Y1 receptor, with an EC50 value in the sub-nanomolar to low nanomolar range. nih.govbiocrick.com However, it shows no significant agonist activity at the Gi-coupled P2Y12 and P2Y13 receptors. nih.govunc.edu This high degree of selectivity underscores the distinct structural requirements for agonist binding and G protein activation between the P2Y receptor subtypes. nih.govunc.edu

| Receptor Subtype | Primary G Protein Coupling | Agonist Profile of (N)-methanocarba-2-MeSADP |

| P2Y1 | Gq | Potent Agonist nih.govbiocrick.com |

| P2Y12 | Gi | No Agonist Activity nih.govunc.edu |

| P2Y13 | Gi | Very Low to No Agonist Activity nih.govunc.edu |

| P2Y2, P2Y4, P2Y6, P2Y11 | Gq | No Agonist Activity unc.edu |

Intracellular Signaling Cascades Initiated by P2Y1 Activation

The activation of the P2Y1 receptor by (N)-methanocarba-2-MeSADP initiates a well-defined intracellular signaling cascade, beginning with the Gq-mediated activation of phospholipase C. nih.govnih.govguidetopharmacology.org This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C, key events in mediating the cellular response. patsnap.comnih.govguidetopharmacology.org

Phospholipase C Activation

Upon binding of (N)-methanocarba-2-MeSADP, the P2Y1 receptor undergoes a conformational change that activates the associated Gq protein. nih.gov The activated α-subunit of Gq, in turn, stimulates the effector enzyme phospholipase C (PLC). nih.govpatsnap.comguidetopharmacology.org PLC is responsible for the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comd-nb.info The activation of PLC is a pivotal step, as the generation of these two second messengers propagates the signal downstream. nih.govguidetopharmacology.org Studies have confirmed that the signaling pathway initiated by P2Y1 receptor activation is dependent on PLC, as inhibitors of PLC can block the subsequent cellular responses. d-nb.info

Intracellular Calcium Mobilization

One of the immediate consequences of PLC activation is the mobilization of calcium from intracellular stores. patsnap.comguidetopharmacology.org The water-soluble second messenger, inositol 1,4,5-trisphosphate (IP3), diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum. d-nb.info This binding triggers the opening of calcium channels, leading to a rapid and transient increase in the concentration of free calcium ions (Ca2+) in the cytoplasm. patsnap.comguidetopharmacology.orgd-nb.info This rise in intracellular calcium is a critical signal that mediates a variety of cellular processes, including platelet shape change. nih.govahajournals.org The ability of (N)-methanocarba-2-MeSADP to induce this calcium mobilization confirms its role as a potent P2Y1 receptor agonist. nih.gov

Protein Kinase C Activation

The other second messenger produced by the action of phospholipase C is diacylglycerol (DAG), a lipid molecule that remains embedded in the plasma membrane. patsnap.comwikipedia.org DAG, in conjunction with the increased intracellular calcium levels, activates members of the protein kinase C (PKC) family of enzymes. patsnap.comguidetopharmacology.orgwikipedia.org Activated PKC enzymes are serine/threonine kinases that phosphorylate a wide range of substrate proteins, thereby altering their activity and leading to a cascade of downstream cellular events. wikipedia.org The activation of PKC is a crucial component of the P2Y1 signaling pathway and is involved in processes such as the regulation of receptor desensitization. nih.gov Some research suggests that specific PKC isozymes may be involved in the regulation of P2Y1 receptor signaling. nih.gov

Downstream Mitogen-Activated Protein Kinase Pathways

Activation of the P2Y1 receptor by the selective agonist (N)-methanocarba-2-MeSADP (also known as MRS2365) initiates intracellular signaling cascades that include the mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net These pathways are crucial for regulating a variety of cellular processes. Research has demonstrated that the P2Y1 receptor signals via several key MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govahajournals.orgfrontiersin.org

In cardiac fibroblasts, the P2Y1 receptor agonist this compound has been shown to activate the p38 MAPK and ERK signaling pathways. nih.govresearchgate.net This activation is implicated in attenuating the activation of cardiac fibroblasts, a key process in cardiac fibrosis. nih.govresearchgate.net Studies in human vascular endothelial cells have also established that ADP-induced activation of the P2Y1 receptor leads to the phosphorylation of ERK1/2, JNK, and p38, which are required for endothelial cell migration. ahajournals.org While these studies used ADP, the specific actions of (N)-methanocarba-2-MeSADP confirm the direct involvement of the P2Y1 receptor in engaging these pathways.

A noncanonical pathway for p38 MAPK activation has also been described for the P2Y1 receptor. rupress.org This pathway is dependent on agonist-induced ubiquitination of the receptor, a process mediated by the E3 ligase NEDD4-2. rupress.org This ubiquitination is essential for the subsequent TAB-dependent autophosphorylation and activation of p38, while ERK1/2 signaling remains unaffected by this specific mechanism. rupress.org This indicates a selective role for receptor ubiquitination in directing signaling towards specific MAPK cascades. rupress.org

Table 1: (N)-methanocarba-2-MeSADP-Mediated MAPK Pathway Activation

| Cell Type | MAPK Pathway Activated | Downstream Effect | Reference |

|---|---|---|---|

| Cardiac Fibroblasts | p38 MAPK, ERK | Attenuation of fibroblast activation | nih.govresearchgate.net |

| Human Endothelial Cells | ERK1/2, JNK, p38 | Stimulation of cell migration | ahajournals.org |

| HeLa Cells (expressing P2Y1) | p38 | Requires receptor ubiquitination | rupress.org |

Agonist-Induced Receptor Desensitization and Regulation

Prolonged exposure to an agonist typically leads to the desensitization of G protein-coupled receptors (GPCRs), a regulatory mechanism that attenuates the signaling response. portlandpress.comelifesciences.org The P2Y1 receptor is known to undergo rapid agonist-induced desensitization. nih.govnih.govunc.edu The use of the highly potent and selective P2Y1 receptor agonist, (N)-methanocarba-2-MeSADP, has been instrumental in studying the specifics of this process without the confounding activation of other P2Y receptors like P2Y12. nih.govnih.govunc.edu

Time Course of Desensitization

Studies using (N)-methanocarba-2-MeSADP in human platelets have demonstrated that desensitization of the P2Y1 receptor occurs rapidly. nih.govunc.edu Pre-activation of the P2Y1 receptor with (N)-methanocarba-2-MeSADP for as little as 2 minutes leads to a significant loss of the platelet aggregation response to ADP. nih.govunc.edu This is evidenced by a more than 20-fold rightward shift in the ADP concentration-effect curve, indicating a marked decrease in receptor sensitivity. nih.govunc.edu The half-life for the reversal of the shape change induced by (N)-methanocarba-2-MeSADP after the addition of a P2Y1 antagonist was found to be 2.7 minutes. nih.gov

The desensitization process is rapid for P2Y1-mediated responses. ashpublications.org In platelets, the ADP-induced calcium response, which is dependent on P2Y1 activation, desensitizes quickly and remains desensitized for a sustained period. ashpublications.org The time course of the loss of aggregation response induced by (N)-methanocarba-2-MeSADP is similar to that observed with the natural agonist ADP. nih.gov

Table 2: Time-Dependent P2Y1 Receptor Desensitization by (N)-methanocarba-2-MeSADP | Parameter | Observation | Reference | | :--- | :--- | :--- | | Pre-incubation Time | 2 minutes | Marked loss of ADP-induced aggregation | nih.govunc.edu | | EC50 for Desensitization | 34 nM | Concentration of (N)-methanocarba-2-MeSADP causing half-maximal inhibition | nih.govunc.edu | | Reversal Half-Time | 2.7 minutes | Time for 50% reversal of shape change after antagonist addition | nih.gov |

Molecular Mechanisms of Desensitization (e.g., β-arrestins, dynamin)

The desensitization of the P2Y1 receptor is a complex process involving several key regulatory proteins. Unlike the P2Y12 receptor, which is primarily desensitized by G protein-coupled receptor kinases (GRKs), P2Y1 receptor desensitization is largely dependent on protein kinase C (PKC). nih.govashpublications.orgnews-medical.net Studies have identified a specific threonine residue in the C-terminus of the human P2Y1 receptor as a critical phosphorylation site for PKC-mediated attenuation of signaling. nih.gov

Following agonist-induced phosphorylation, β-arrestins are recruited to the receptor. elifesciences.orgnih.gov β-arrestins play a dual role: they uncouple the receptor from its G protein, thereby "arresting" the signal, and they act as adaptors for receptor internalization by linking the receptor to the endocytic machinery, such as clathrin. elifesciences.orgnih.gov Most P2Y receptors, including P2Y1, interact with β-arrestin-2. nih.gov This interaction is a crucial step for both desensitization and the subsequent endocytosis of the receptor. elifesciences.orgnih.gov

The internalization of most P2Y receptors from the cell surface into endosomes is a dynamin-dependent process. nih.gov Dynamin is a large GTPase that is essential for the pinching off of clathrin-coated vesicles from the plasma membrane during endocytosis. nih.gov While β-arrestins initiate the process by linking the receptor to clathrin-coated pits, dynamin is required for the final scission event that internalizes the receptor/β-arrestin complex. elifesciences.orgnih.gov Following removal of the agonist, the receptors can be dephosphorylated and recycled back to the cell surface, leading to resensitization of the cellular response. portlandpress.com

Cellular and Functional Modulations in Purinergic Signaling Research

Effects on Platelet Function

(N)-methanocarba-2-MeSADP, also known as MRS2365, is a highly potent and selective agonist for the P2Y1 purinergic receptor. nih.govunc.eduwikigenes.org Its specificity allows for the detailed study of P2Y1 receptor-mediated pathways in platelet function, distinct from the actions of other ADP receptors like P2Y12. unc.eduwikigenes.org

Induction of Platelet Shape Change

The activation of the P2Y1 receptor is a primary step in platelet response to ADP, initiating a change in the platelet's shape. kcl.ac.ukunc.edu (N)-methanocarba-2-MeSADP has been shown to be a potent inducer of this initial response. nih.govunc.edu When applied to human platelets, (N)-methanocarba-2-MeSADP alone prompts a rapid and sustained shape change. unc.edu This effect is characteristic of selective P2Y1 receptor activation. nih.gov Unlike ADP or the non-selective agonist 2MeSADP, which cause both shape change and aggregation, (N)-methanocarba-2-MeSADP isolates the shape change event. unc.edu

The process is initiated by the P2Y1 receptor coupling to Gq proteins, which activates phospholipase C. kcl.ac.uk This leads to the mobilization of intracellular calcium and the activation of protein kinase C, key events that drive the cytoskeletal rearrangements responsible for the change in platelet morphology. kcl.ac.uk The shape change induced by (N)-methanocarba-2-MeSADP is comparable to that caused by ADP when the subsequent aggregation step is blocked, for instance, by a GPIIb/IIIa antagonist. nih.gov The effect can be inhibited by P2Y1-selective antagonists, such as MRS2179 and MRS2500, confirming the specificity of the action. nih.govunc.edu

Role in ADP-Induced Platelet Aggregation Synergy

Sustained platelet aggregation in response to ADP requires the simultaneous activation of both P2Y1 and P2Y12 receptors. nih.govashpublications.org The P2Y1 receptor, coupled to Gq, initiates shape change and transient aggregation, while the P2Y12 receptor, coupled to Gi, is necessary to amplify and sustain the aggregation response. nih.govashpublications.org

This highlights the division of labor between the two ADP receptors: P2Y1 activation is essential for initiating the response, while a concurrent Gi-mediated signal, normally provided by P2Y12, is required to complete and maintain it. nih.gov

Dissection of P2Y1 Receptor Contribution to Platelet Response

The high selectivity of (N)-methanocarba-2-MeSADP for the P2Y1 receptor makes it an invaluable pharmacological tool for isolating and studying the specific contributions of this receptor to platelet physiology. unc.eduwikigenes.org It is a potent agonist at the P2Y1 receptor with an EC50 value of approximately 0.4 to 1.2 nM, while showing no significant agonist or antagonist activity at the P2Y12 or P2Y13 receptors at concentrations that maximally activate P2Y1. unc.eduwikigenes.org

By using (N)-methanocarba-2-MeSADP, researchers can trigger only the P2Y1-dependent signaling cascade. nih.gov This has definitively shown that P2Y1 activation is responsible for platelet shape change, calcium mobilization, and the initial, reversible phase of aggregation. nih.govkcl.ac.ukimrpress.com Conversely, it confirms that the sustained, irreversible aggregation and inhibition of adenylyl cyclase are mediated by the P2Y12 receptor. nih.govashpublications.org

Furthermore, studies using (N)-methanocarba-2-MeSADP have demonstrated the phenomenon of agonist-induced desensitization of the P2Y1 receptor. nih.gov Pre-treatment of platelets with (N)-methanocarba-2-MeSADP leads to a marked reduction in the ability of ADP to subsequently cause aggregation. nih.gov This desensitization specifically affects the P2Y1 receptor pathway, as the response can be circumvented by activating a different Gq-coupled receptor, further pinpointing the specific role of P2Y1 in the complex process of platelet activation. nih.gov

| Receptor | Activity | EC50 / Potency | Reference |

|---|---|---|---|

| P2Y1 | Potent Agonist | ~0.4 - 1.2 nM | unc.eduwikigenes.org |

| P2Y12 | No agonist or antagonist activity | >10,000-fold selectivity for P2Y1 | unc.eduwikigenes.org |

| P2Y13 | Very low agonist activity | >10,000-fold selectivity for P2Y1 | unc.eduwikigenes.org |

Modulation of Cellular Responses in Non-Platelet Systems

The utility of (N)-methanocarba-2-MeSADP extends beyond hematology, providing insights into the function of P2Y1 receptors in other tissues, such as smooth muscle and the nervous system.

Effects on Smooth Muscle Cells

In vascular smooth muscle, P2Y receptors are known to regulate contraction and proliferation. researchgate.net Studies on cultured rat aortic smooth muscle cells (ASMCs) have utilized (N)-methanocarba-2-MeSADP to probe the function of the P2Y1 receptor. In these cells, (N)-methanocarba-2-MeSADP evokes concentration-dependent increases in the cytosolic free Ca2+ concentration ([Ca2+]i). nih.gov This confirms that P2Y1 receptors in ASMCs are coupled to calcium signaling pathways, which is a critical step in initiating smooth muscle contraction. nih.gov Of the multiple P2Y receptors expressed in these cells, only the activation of P2Y1 receptors by agonists like (N)-methanocarba-2-MeSADP was shown to evoke these calcium signals. nih.gov

Research on rabbit urethral smooth muscle has also highlighted the role of P2Y1 receptors in contractility. The P2Y agonist 2-MeSADP was found to induce contractions similar to those evoked by ATP. auajournals.orgcore.ac.uk These excitatory effects were inhibited by the selective P2Y1 receptor antagonist MRS2500, suggesting that the contractile response is mediated through P2Y1 receptor activation. auajournals.orgcore.ac.uk

Influence on Neurotransmission Pathways

P2Y1 receptors are widely expressed in the central nervous system and are involved in various neural functions. unc.edunih.gov (N)-methanocarba-2-MeSADP serves as a key tool in this area of research due to its high potency and stability. nih.gov

Studies on hippocampal neurons have shown that P2Y1 receptor activation influences the development of the axon initial segment (AIS), a crucial component for neuron excitability. Treatment of developing neurons with P2Y1 agonists, including (N)-methanocarba-2-MeSADP, resulted in a significant increase in the levels of ankyrinG, a key scaffolding protein of the AIS. frontiersin.org This suggests that ADP signaling through the P2Y1 receptor plays a role in the structural potentiation and maturation of the AIS during early neuronal development. frontiersin.org This modulatory role is specific to the developmental window, as the effect was not observed in more mature neurons. frontiersin.org

Structure Activity Relationship Studies and Analog Development

Impact of the (N)-methanocarba Scaffold on Pharmacological Profile

The substitution of the ribose moiety found in natural nucleotides with a conformationally constrained bicyclo[3.1.0]hexane system, known as a methanocarba scaffold, is a key structural modification in (N)-methanocarba-2-MeSADP. researchgate.netrsc.org This rigid scaffold has a profound impact on the pharmacological profile of the molecule. rsc.org

Conformational Restriction and Receptor Recognition

The (N)-methanocarba scaffold locks the pseudosugar ring into a Northern (N) conformation. acs.orgresearchgate.net This pre-organization of the molecule into a specific three-dimensional shape reduces the entropic penalty upon binding to the receptor, which can lead to enhanced affinity. nih.gov The preference for the (N)-conformation at the P2Y₁ receptor has been demonstrated through comparisons with the corresponding Southern (S)-isomers. For instance, the (N)-methanocarba analogue of adenosine-3',5'-bisphosphate was found to be a pure agonist at the P2Y₁ receptor and was 86-fold more potent than its (S)-isomer. acs.org This conformational constraint is a critical factor in the high potency and selectivity of (N)-methanocarba-2-MeSADP for the P2Y₁ receptor over other P2Y receptor subtypes, such as P2Y₁₂ and P2Y₁₃. nih.govunc.edu

The rigid (N)-methanocarba scaffold ensures that the pharmacophoric elements—the adenine (B156593) base, the diphosphate (B83284) chain, and the 2-methylthio group—are presented to the receptor in an optimal orientation for binding and activation. This precise positioning facilitates key interactions within the receptor's binding pocket. acs.org

Stereochemical Requirements for Agonist Activity

The stereochemistry of the bicyclo[3.1.0]hexane system is crucial for the agonist activity of (N)-methanocarba-2-MeSADP. The specific (1'S,2'R,3'S,4'R,5'S) configuration is essential for its high potency at the P2Y₁ receptor. nih.gov Studies comparing (N)- and (S)-methanocarba derivatives have consistently shown that the (N)-conformation is favored for agonist activity at the P2Y₁ receptor. acs.orgresearchgate.net While the (N)-methanocarba analogue of adenosine (B11128) bisphosphate acts as a potent agonist, the corresponding (S)-isomer displays significantly weaker partial agonist activity. researchgate.net This stark difference in activity underscores the stringent stereochemical demands of the P2Y₁ receptor binding pocket.

Role of 2-Methylthio Group in Ligand Potency and Selectivity

The 2-methylthio (-SCH₃) group on the adenine ring of (N)-methanocarba-2-MeSADP plays a significant role in enhancing its potency. The parent compound, 2-methylthioadenosine (B1229828) 5'-diphosphate (2-MeSADP), is a known potent agonist at P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. nih.gov The introduction of the 2-methylthio group into the (N)-methanocarba scaffold results in an analogue, (N)-methanocarba-2-MeSADP, with exceptionally high potency at the P2Y₁ receptor, exhibiting an EC₅₀ value of 0.4 nM. news-medical.netbiocrick.com

This potency is significantly greater than that of the corresponding riboside 5'-diphosphate. biocrick.com The combination of the (N)-methanocarba conformational lock and the 2-methylthio substitution leads to a synergistic effect, producing a highly potent and selective P2Y₁ receptor agonist. unc.edu This compound is a full agonist at the P2Y₁ receptor while showing no agonist activity at the P2Y₁₂ receptor and very low activity at the P2Y₁₃ receptor. nih.govunc.edu This selectivity is a key advantage, allowing for the specific investigation of P2Y₁ receptor function. nih.gov

Development of (N)-methanocarba-2-MeSADP Analogs for Enhanced Research Utility

The foundational structure of (N)-methanocarba-2-MeSADP has served as a template for the development of other valuable research tools. By modifying the substituents on the purine (B94841) ring and the phosphate (B84403) chain, a range of analogs with different pharmacological properties have been synthesized.

For example, the introduction of a 2-chloro substitution and an N⁶-methyl group on the (N)-methanocarba scaffold resulted in the development of potent and selective P2Y₁ receptor antagonists, such as MRS2279 and MRS2500. acs.orgresearchgate.net These antagonists have been instrumental in elucidating the physiological roles of the P2Y₁ receptor. researchgate.nettocris.com The development of these analogs highlights the versatility of the (N)-methanocarba scaffold in creating a diverse array of ligands with tailored activities, from full agonists to potent antagonists. patsnap.comgrantome.comcore.ac.uk

| Compound | Modification from (N)-methanocarba-2-MeSADP | Receptor | Activity | Potency |

| (N)-methanocarba-2-MeSADP | - | P2Y₁ | Full Agonist | EC₅₀ = 0.4 nM news-medical.netbiocrick.com |

| MRS2279 | 2-Chloro, N⁶-Methyl, 2'-deoxy, 3',5'-bisphosphate | P2Y₁ | Antagonist | pKB = 7.75 acs.org |

| MRS2500 | 2-Iodo, N⁶-Methyl, 2'-deoxy, 3',5'-bisphosphate | P2Y₁ | Antagonist | pKB = 9 news-medical.nettocris.com |

| (N)-methanocarba-ADP | No 2-Methylthio group | P2Y₁ | Agonist | EC₅₀ = 155 nM acs.org |

| (S)-methanocarba-ADP | No 2-Methylthio group, (S)-conformation | P2Y₁ | Partial Agonist | ~120-fold less potent than (N)-isomer researchgate.net |

Computational Modeling Approaches for Ligand-Receptor Interactions

Computational modeling has been a valuable tool for understanding the interactions between (N)-methanocarba-2-MeSADP and the P2Y₁ receptor at the molecular level. Homology models of the P2Y₁ receptor, often based on the crystal structures of other G protein-coupled receptors like rhodopsin or the P2Y₁₂ receptor, have been used to dock (N)-methanocarba-2-MeSADP and its analogs. acs.orgresearchgate.net

These modeling studies have helped to visualize the putative binding site and identify key amino acid residues that interact with the ligand. acs.org For example, molecular modeling suggests that the two phosphate groups of potent antagonists occupy common regions within the binding pocket. acs.org Docking studies of (N)- and (S)-methanocarba agonist analogues into the P2Y₁ receptor model have provided insights into the structural basis for the observed stereoselectivity. acs.org Furthermore, computational analyses have been used to compare the binding modes of agonists like 2-MeSADP with antagonists like MRS2500, revealing differences in how these ligands interact with and stabilize different conformational states of the receptor. researchgate.net

Methodological Considerations for Studying N Methanocarba 2 Mesadp

In Vitro Experimental Models

In vitro models are fundamental for characterizing the activity of compounds like (N)-methanocarba-2-MeSADP in a controlled environment. These models typically consist of either engineered cell lines that express specific recombinant receptors or primary cells isolated directly from tissues that endogenously express the target receptor.

Cell Lines Expressing Recombinant Receptors (e.g., COS-7, Sf9)

Heterologous expression systems, where a receptor is genetically introduced into a host cell line that does not natively express it, are invaluable for studying the direct interaction of a ligand with its receptor without interference from other receptor subtypes.

Sf9 Cells: Spodoptera frugiperda (Sf9) insect cells are a widely used system for the high-level expression of recombinant proteins, including G protein-coupled receptors like the P2Y₁ receptor. nih.govnih.govunc.edu Membranes prepared from Sf9 cells expressing the human P2Y₁ receptor have been instrumental in radioligand binding assays for related (N)-methanocarba compounds. For instance, the selective P2Y₁ antagonist [¹²⁵I]MRS2500 was shown to bind selectively and saturably to Sf9 membranes expressing the human P2Y₁ receptor, with a dissociation constant (Kd) of 1.2 nM. nih.govunc.edu Such assays are critical for determining the affinity and selectivity of new ligands.

COS-7 Cells: COS-7 cells, derived from monkey kidney tissue, are another common cell line for transiently expressing receptors of interest. nih.gov While specific studies detailing the use of COS-7 cells for characterizing (N)-methanocarba-2-MeSADP are not prominent, this cell line has been used to study P2Y₁ receptor labeling and function, indicating its suitability as an expression system for this receptor class. nih.gov

| Cell Line | Receptor Expressed | Typical Application | Example Finding |

|---|---|---|---|

| Sf9 Insect Cells | Recombinant Human P2Y₁ | Radioligand Binding Assays | Used to determine the binding affinity (Kd = 1.2 nM) of the related antagonist [¹²⁵I]MRS2500. nih.govunc.edu |

| COS-7 Cells | Transiently Expressed P2Y₁ | Receptor Labeling Studies | Established as a model for studying ligands targeting the P2Y₁ receptor. nih.gov |

Primary Cell Isolates (e.g., Human Platelets, Rat Aortic Smooth Muscle Cells)

Primary cells are isolated directly from living tissue and provide a more physiologically relevant context for studying drug action, as they retain their natural complement of receptors and signaling proteins.

Human Platelets: Human platelets endogenously express both P2Y₁ and P2Y₁₂ receptors, both of which are activated by ADP and play a crucial role in platelet aggregation. nih.govnih.gov Washed human platelets are a key experimental model for studying P2Y₁-specific agonists like (N)-methanocarba-2-MeSADP. nih.gov Because this compound is selective for the P2Y₁ receptor and does not activate the P2Y₁₂ or P2Y₁₃ receptors, it can be used to isolate and study P2Y₁-mediated events, such as platelet shape change, without inducing full aggregation. nih.govnih.gov Studies using human platelets have shown that (N)-methanocarba-2-MeSADP is a subtype-specific agonist that can induce rapid desensitization of the P2Y₁ receptor. nih.gov

Rat Aortic Smooth Muscle Cells: While rat aortic smooth muscle cells are a standard model for investigating cardiovascular physiology and the effects of vasoactive compounds, specific research detailing their use in the study of (N)-methanocarba-2-MeSADP is not readily available in the scientific literature. innoprot.comnih.gov

| Primary Cell Isolate | Receptor Expressed | Typical Application | Example Finding |

|---|---|---|---|

| Human Platelets | Endogenous P2Y₁ and P2Y₁₂ | Functional Assays (Shape Change, Receptor Desensitization) | (N)-methanocarba-2-MeSADP specifically activates P2Y₁ to induce shape change and receptor desensitization. nih.gov |

Biochemical Assays for Receptor Activity

Following receptor binding, a cascade of intracellular events is initiated. Biochemical assays are employed to quantify these downstream signals, providing measures of a compound's efficacy and potency.

Inositol (B14025) Lipid Hydrolysis Quantification

The P2Y₁ receptor is a Gq-coupled receptor, meaning its activation stimulates the enzyme phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is therefore a direct functional readout of Gq-coupled receptor activation. This assay was used to determine the potency of (N)-methanocarba-2-MeSADP at the human P2Y₁ receptor. In 1321N1 human astrocytoma cells stably expressing the human P2Y₁ receptor, the (N)-methanocarba-2-methylthio-ADP analogue (MRS2365) displayed an EC₅₀ value of 0.40 nM, demonstrating its high potency. nih.gov This was found to be 16-fold more potent than its corresponding ribose-containing equivalent, 2-MeSADP. nih.gov

GTPase Assays

As G protein-coupled receptors, P2Y₁ receptors translate extracellular signals by activating heterotrimeric G proteins, which involves the exchange of GDP for GTP on the Gα subunit. The subsequent activation of small GTPases, such as RhoA, is a key downstream event. Assays that measure the activation of these GTPases can be used to probe the signaling pathways initiated by P2Y₁ agonists. For example, studies with the related agonist 2-MeSADP in chick myotubes have shown that P2Y₁ receptor activation stimulates the activation of RhoA GTPase. researchgate.net This type of assay, which measures the translocation of RhoA to the cell membrane or uses Rho-binding domain (RBD) pulldowns, is a relevant method for studying the downstream signaling of agonists like (N)-methanocarba-2-MeSADP. researchgate.net

Cytosolic Calcium Measurements

The IP₃ generated following P2Y₁ receptor activation binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in cytosolic free calcium ([Ca²⁺]i) is a hallmark of P2Y₁ receptor signaling and a critical step in processes like platelet shape change. nih.gov The measurement of these calcium transients, often using fluorescent Ca²⁺ indicators, is a common and robust assay for assessing the functional activity of P2Y₁ agonists in primary cells like human platelets. nih.gov

Functional Assays in Cellular Systems

Methodologies to characterize the functional activity of (N)-methanocarba-2-MeSADP in cellular environments have been pivotal in elucidating its role as a selective P2Y1 receptor agonist. These assays observe the physiological responses of cells, particularly human platelets, upon stimulation with the compound.

Platelet Aggregation and Shape Change Assays

The activation of platelets by adenosine (B11128) diphosphate (B83284) (ADP) is a critical process in hemostasis and thrombosis, involving two distinct P2Y receptors: P2Y1 and P2Y12. Functional assays using light transmission aggregometry are standard methods to study these processes. In a resting state, discoid-shaped platelets in plasma allow a certain amount of light to pass through. Upon activation, platelets undergo a shape change to a more spherical form with pseudopods, which initially increases the optical density (a decrease in light transmission). Subsequent aggregation, where platelets clump together, leads to a decrease in optical density (an increase in light transmission).

(N)-methanocarba-2-MeSADP has been extensively studied using these assays. Research demonstrates that it is a potent and selective agonist for the P2Y1 receptor. nih.gov When administered alone to washed human platelets, (N)-methanocarba-2-MeSADP potently induces platelet shape change, a hallmark of P2Y1 receptor activation. nih.govbiocrick.com However, it does not cause the sustained, full aggregation response that is characteristic of ADP. nih.govbiocrick.com This is because complete platelet aggregation requires the simultaneous activation of both the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor. nih.gov (N)-methanocarba-2-MeSADP selectively activates the P2Y1 pathway without significant activity at the P2Y12 receptor. nih.govtocris.com

The specific P2Y1-mediated action of (N)-methanocarba-2-MeSADP is further confirmed by several observations:

The shape change induced by (N)-methanocarba-2-MeSADP is similar to that caused by ADP when the integrin GPIIb/IIIa (essential for aggregation) is blocked. nih.gov

The effects of (N)-methanocarba-2-MeSADP are completely inhibited by pre-treatment with MRS2500, a high-affinity P2Y1 receptor antagonist. nih.gov

While (N)-methanocarba-2-MeSADP alone does not cause aggregation, co-stimulation with an activator of a Gi-coupled receptor (like epinephrine (B1671497) for the α2A-adrenergic receptor) results in a sustained aggregation response, mimicking the effect of ADP. nih.gov

Furthermore, pre-activation of platelets with (N)-methanocarba-2-MeSADP leads to a rapid desensitization of the P2Y1 receptor. This is demonstrated by a significant reduction in the ability of a subsequent ADP challenge to induce aggregation. This desensitization effect was found to be dependent on the concentration of (N)-methanocarba-2-MeSADP, with an EC50 value of 34 nM. nih.gov

| Assay | Observed Effect | Potency (EC50) | Reference |

|---|---|---|---|

| Platelet Shape Change | Potent induction of shape change | Not Reported | nih.govbiocrick.com |

| Platelet Aggregation (alone) | No sustained aggregation | N/A | nih.govbiocrick.com |

| P2Y1 Receptor Desensitization (Inhibition of subsequent ADP-induced aggregation) | Concentration-dependent inhibition | 34 nM | nih.gov |

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Extracellular signal-regulated kinases (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates numerous cellular processes. While direct studies focusing solely on the effect of (N)-methanocarba-2-MeSADP on ERK phosphorylation are not extensively documented in the available literature, the role of its target receptor, P2Y1, is better understood.

Research into the signaling pathways downstream of ADP receptors in platelets has shown that ERK2 activation is a crucial event. Studies have demonstrated that the phosphorylation and activation of ERK require the synergistic action of both P2Y1 and P2Y12 receptors. The blockade of either the P2Y1 receptor or the P2Y12 receptor with their respective antagonists was found to completely abolish ADP-induced ERK phosphorylation. ashpublications.org This indicates that signaling through the P2Y1 receptor is an essential, albeit not independently sufficient, component for ADP-mediated ERK activation in platelets. ashpublications.org Given that (N)-methanocarba-2-MeSADP is a highly selective P2Y1 agonist, it can be inferred that while it would engage the necessary P2Y1-dependent signaling arm, it would not be expected to induce robust ERK phosphorylation on its own without co-activation of the P2Y12 pathway.

Radioligand Binding Studies

Radioligand binding studies are fundamental for determining the affinity and selectivity of a compound for its receptor target. In the context of (N)-methanocarba-2-MeSADP, while it has not been widely used as a radiolabeled ligand itself, its potency and selectivity have been thoroughly characterized in functional assays using recombinant human P2Y receptors.

Studies on cloned human P2Y1, P2Y12, and P2Y13 receptors have established the remarkable potency and selectivity of (N)-methanocarba-2-MeSADP. In functional assays measuring receptor activation (e.g., via calcium mobilization or [35S]GTPγS binding), it acts as a highly potent full agonist at the P2Y1 receptor. medchemexpress.comnih.gov In contrast, it displays no significant agonist or antagonist activity at the P2Y12 or P2Y13 receptors, even at concentrations up to 1 µM. nih.govtocris.com This high degree of selectivity distinguishes it from the endogenous agonist ADP and related analogs like 2-MeSADP, which activate all three of these P2Y receptor subtypes. nih.gov

The high potency at the P2Y1 receptor is a defining characteristic of the compound.

| Receptor Subtype | Activity | Potency (EC50) | Reference |

|---|---|---|---|

| P2Y1 | Full Agonist | 0.4 nM | biocrick.comtocris.com |

| P2Y12 | No agonist or antagonist activity | > 1000 nM | nih.govtocris.com |

| P2Y13 | Very low to no agonist activity | > 1000 nM | nih.govtocris.com |

The potent and highly selective agonist activity at the P2Y1 receptor makes (N)-methanocarba-2-MeSADP an invaluable pharmacological tool for isolating and studying the specific physiological roles of this receptor subtype. biocrick.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the receptor-binding specificity of (N)-methanocarba-2-MeSADP?

- Methodological Answer : Begin with a literature review to identify known P2Y receptor subtypes targeted by methanocarba analogs. Use competitive binding assays (e.g., radioligand displacement) with controls for nonspecific binding . Validate results via orthogonal methods like calcium flux assays or GTPγS binding to confirm functional activity. Ensure metadata includes receptor source (e.g., HEK293 cells), ligand purity, and assay conditions (pH, temperature) for reproducibility .

Q. What analytical techniques are critical for characterizing the structural stability of (N)-methanocarba-2-MeSADP in aqueous solutions?

- Methodological Answer : Employ high-resolution NMR (¹H, ¹³C) to monitor conformational changes in solution. Pair with HPLC-MS to assess chemical degradation under varying pH and temperature. Use X-ray crystallography for solid-state validation, referencing structural databases (e.g., PDB, PubChem) for comparative analysis . Document metadata such as solvent composition, instrument calibration, and data processing algorithms .

Q. How can researchers ensure robust data management for (N)-methanocarba-2-MeSADP studies?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use structured metadata schemas (e.g., Dublin Core) to describe synthesis protocols, spectral data, and biological assays. Store raw data in repositories like Zenodo or Figshare with persistent identifiers (DOIs). Cross-link datasets to related publications and grants .

Advanced Research Questions

Q. How can contradictions in (N)-methanocarba-2-MeSADP’s agonist/antagonist activity across studies be systematically resolved?

- Methodological Answer : Perform a meta-analysis of dose-response curves and receptor subtype selectivity data. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like cell-line heterogeneity or buffer composition . Validate hypotheses via site-directed mutagenesis of receptor binding pockets to isolate structural determinants of activity .

Q. What strategies integrate multi-omics data to elucidate (N)-methanocarba-2-MeSADP’s downstream signaling pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to map signaling cascades. Use bioinformatics pipelines (e.g., STRING, KEGG) for pathway enrichment analysis. Validate computationally predicted interactions with CRISPR-Cas9 knockouts of key nodes (e.g., PLCβ, IP3 receptors) .

Q. How can researchers improve reproducibility in (N)-methanocarba-2-MeSADP-based assays?

- Methodological Answer : Standardize protocols using community-agreed guidelines (e.g., ARRIVE for preclinical studies). Report statistical parameters (effect size, power analysis) and raw data availability in manuscripts . Implement automated liquid handling systems to minimize variability in high-throughput screens .

Q. What computational models are suitable for predicting (N)-methanocarba-2-MeSADP’s pharmacokinetic properties?

- Methodological Answer : Apply molecular dynamics (MD) simulations to study membrane permeability and metabolic stability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference results with existing QSAR models for nucleoside analogs .

Data and Metadata Standards

-

Table 1 : Minimum Metadata Requirements for (N)-methanocarba-2-MeSADP Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.